molecular formula C7H9F3O2 B6227807 ethyl 5,5,5-trifluoropent-2-enoate CAS No. 1802225-80-4

ethyl 5,5,5-trifluoropent-2-enoate

Cat. No. B6227807
CAS RN: 1802225-80-4
M. Wt: 182.1
InChI Key:
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Description

Ethyl 5,5,5-trifluoropent-2-enoate is a chemical compound with the molecular formula C7H9F3O2 . It has a molecular weight of 182.14 g/mol . This compound is used in research and pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of ethyl 5,5,5-trifluoropent-2-enoate consists of seven carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms . The exact spatial arrangement of these atoms would be best represented by a 3D molecular model.


Physical And Chemical Properties Analysis

Ethyl 5,5,5-trifluoropent-2-enoate has a molecular weight of 182.14 g/mol . More detailed physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Safety and Hazards

Ethyl 5,5,5-trifluoropent-2-enoate may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in well-ventilated areas and with appropriate protective equipment . In case of contact with skin or eyes, or if inhaled, medical advice should be sought .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5,5,5-trifluoropent-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "1,1,1-trifluoro-3-bromopropane", "Sodium ethoxide", "Sodium hydride", "Ethyl bromoacetate", "Sodium carbonate", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 1,1,1-trifluoro-3-bromopropane in the presence of sodium ethoxide to yield ethyl 3-(1,1,1-trifluoro-3-bromopropylidene)acetoacetate.", "Step 2: The intermediate compound from step 1 is treated with sodium hydride and ethyl bromoacetate to form ethyl 5,5,5-trifluoro-3-(2-bromoethylidene)pentane-2,4-dionate.", "Step 3: The product from step 2 is then subjected to a decarboxylation reaction using sulfuric acid to produce ethyl 5,5,5-trifluoropent-2-en-1-oate.", "Step 4: The final step involves the addition of sodium carbonate and sodium chloride to the product from step 3, followed by extraction with water to obtain the desired product, ethyl 5,5,5-trifluoropent-2-enoate." ] }

CAS RN

1802225-80-4

Product Name

ethyl 5,5,5-trifluoropent-2-enoate

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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